

2-(Pyrimidin-5-yl)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B1307271

[Get Quote](#)

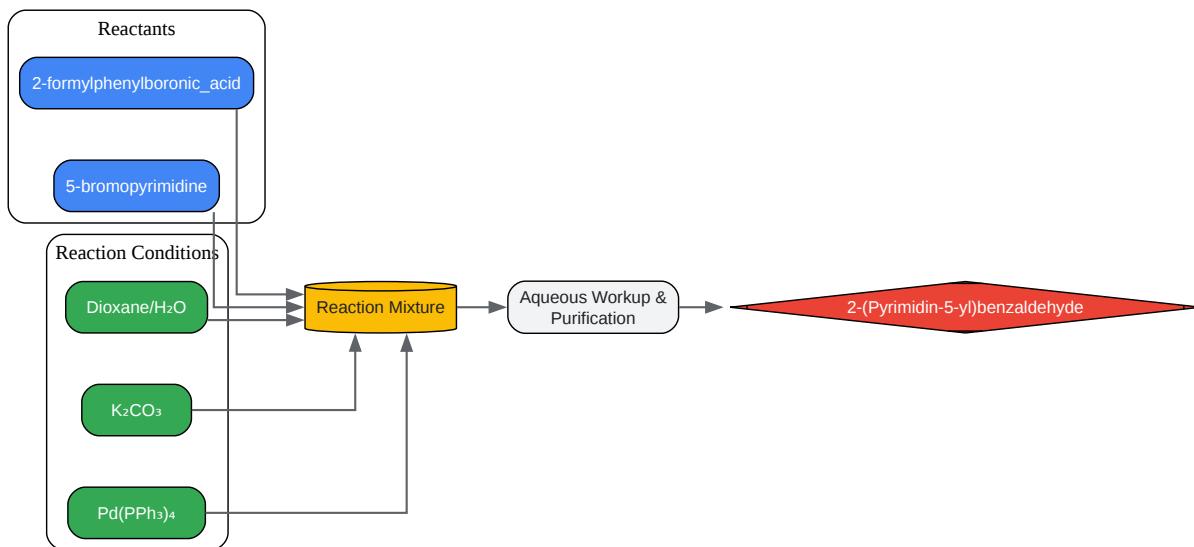
CAS Number: 640769-71-7

This technical guide provides a comprehensive overview of **2-(Pyrimidin-5-yl)benzaldehyde**, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications, with a focus on its role as a temporary directing group in C-H functionalization.

Core Properties and Specifications

2-(Pyrimidin-5-yl)benzaldehyde is a solid, typically appearing as a powder or chunks.^[1] Its core chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
CAS Number	640769-71-7	
Molecular Formula	C ₁₁ H ₈ N ₂ O	[1]
Molecular Weight	184.19 g/mol	[1]
Physical Form	Powder or chunks	[1]
Melting Point	119-120 °C	[1]
Storage Temperature	-20°C	[1]
SMILES String	n1cncc(c1)c2c(ccc2)C=O	[1]
InChI Key	JPSJBEALHNYNBL- UHFFFAOYSA-N	[1]


Synthesis of 2-(Pyrimidin-5-yl)benzaldehyde

The synthesis of **2-(Pyrimidin-5-yl)benzaldehyde** is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrimidine derivative and a benzaldehyde derivative.

General Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of **2-(Pyrimidin-5-yl)benzaldehyde** is not readily available in the cited literature, a general procedure for a similar Suzuki-Miyaura coupling to produce aryl-substituted pyrimidines can be adapted.[\[2\]](#)[\[3\]](#) The following represents a generalized workflow.

Diagram of the Synthetic Workflow:

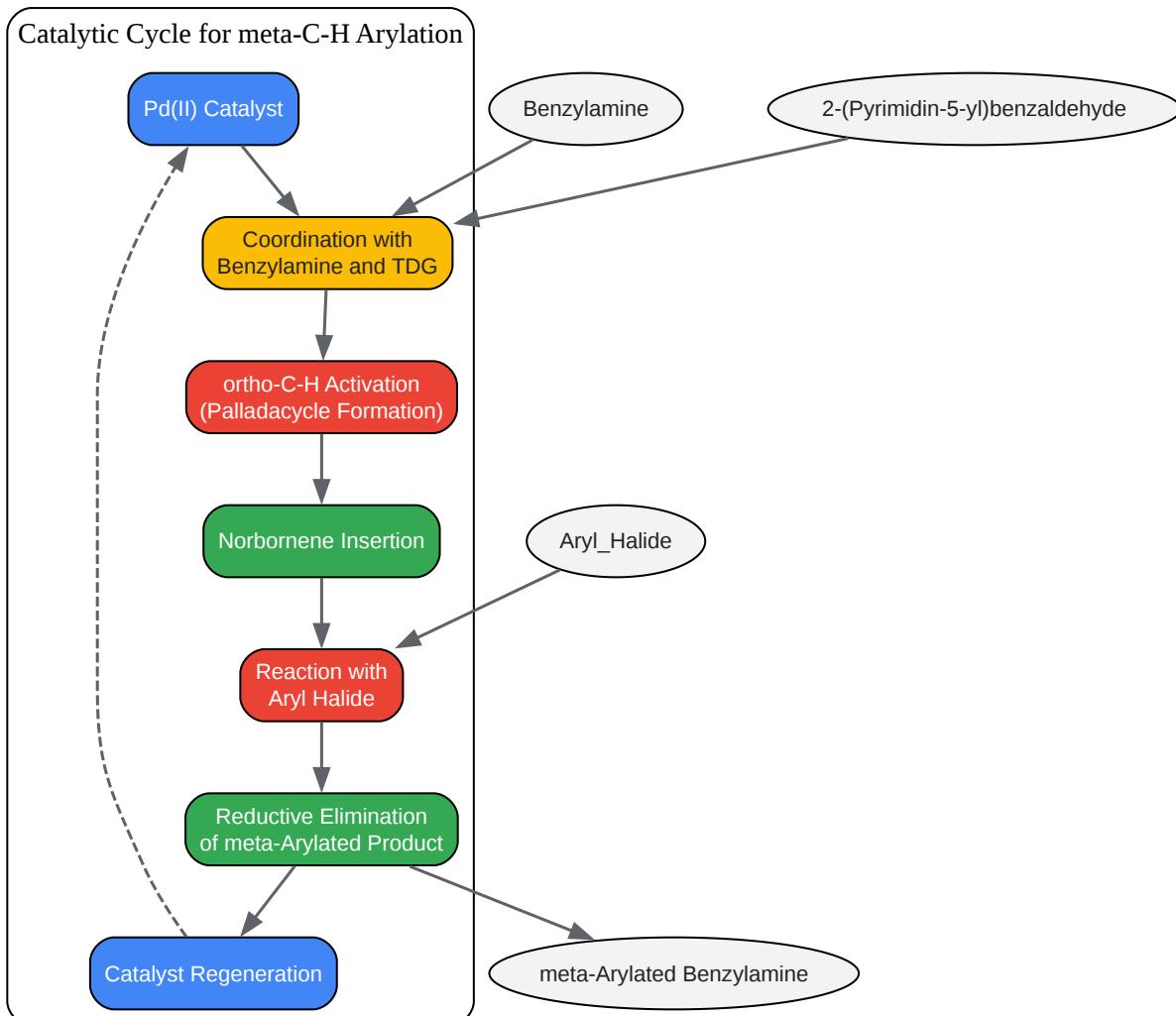
[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura coupling workflow.

Methodology:

- Reactant Preparation: In a reaction vessel, 5-bromopyrimidine and 2-formylphenylboronic acid are combined.
- Catalyst and Reagent Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate, are added to the mixture.[3]

- Solvent: A suitable solvent system, often a mixture of dioxane and water, is used to dissolve the reactants.[3]
- Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified period until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).[3]
- Workup and Purification: Upon completion, the reaction is cooled, and an aqueous workup is performed to extract the product. The crude product is then purified, typically by column chromatography, to yield pure **2-(Pyrimidin-5-yl)benzaldehyde**.


Application as a Temporary Directing Group

A significant application of **2-(Pyrimidin-5-yl)benzaldehyde** is its use as a temporary directing group (TDG) to facilitate meta-selective C-H functionalization of amine-substituted compounds. [1] This strategy avoids the need for covalent installation and subsequent removal of a directing group, thus improving synthetic efficiency.

Experimental Protocol: Meta-C-H Arylation of Benzylamines

While a detailed protocol specifying **2-(Pyrimidin-5-yl)benzaldehyde** as the TDG is not available, the following is a generalized procedure for the meta-C-H arylation of benzylamines using a transient mediator strategy.[4][5][6]

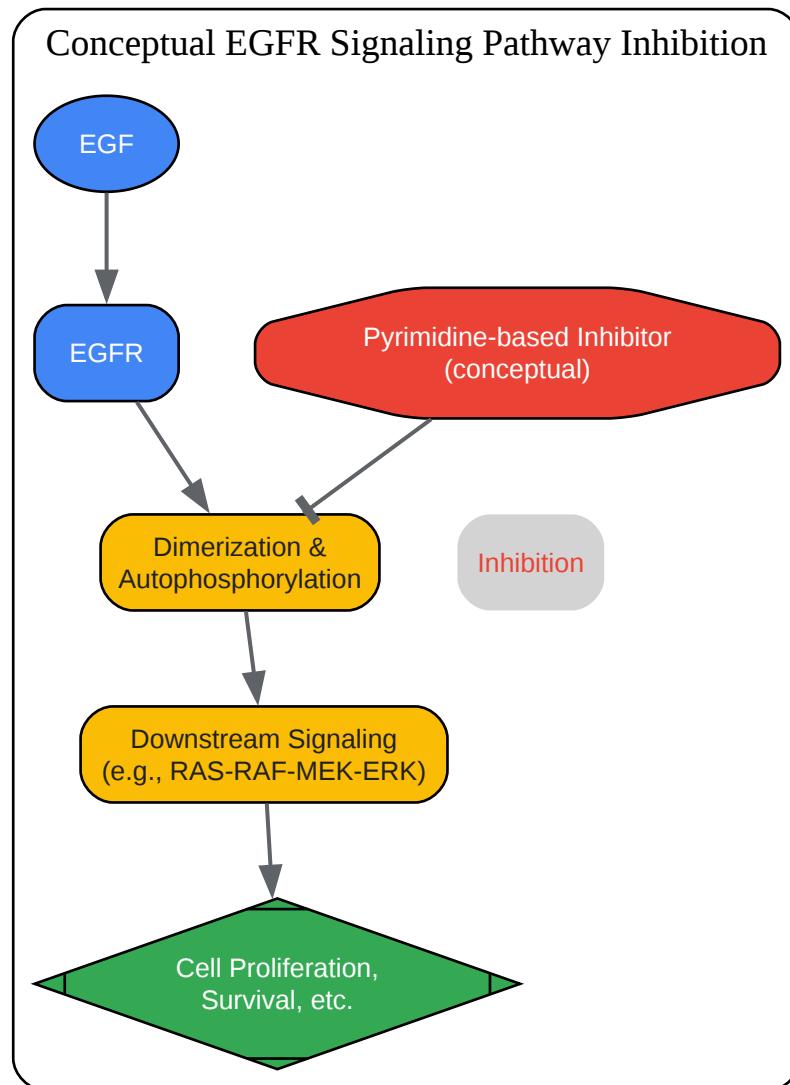
Diagram of the Catalytic Cycle:

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for meta-C-H arylation.

Methodology:

- Reaction Setup: In a reaction vessel, the benzylamine substrate, an aryl iodide or bromide, a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$), a ligand (e.g., a pyridine-based ligand), and a transient mediator such as norbornene are combined in a suitable solvent.^{[5][6]} **2-(Pyrimidin-5-yl)benzaldehyde** is added to act as the TDG.
- In Situ Imine Formation: The benzylamine reacts reversibly with **2-(Pyrimidin-5-yl)benzaldehyde** to form an imine in situ. This imine serves as the directing group.
- Catalytic Cycle:
 - The palladium catalyst coordinates to the imine.
 - Ortho-C-H activation occurs, forming a palladacycle.
 - The transient mediator (norbornene) inserts into the palladium-carbon bond.
 - The aryl halide undergoes oxidative addition to the palladium center.
 - Reductive elimination occurs, forming the meta-arylated product and regenerating the palladium catalyst.^{[4][5]}
- Hydrolysis and Product Isolation: The imine of the product is hydrolyzed during the aqueous workup, releasing the meta-functionalized benzylamine. The product is then purified using standard techniques.


Relevance in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, known to interact with a variety of biological targets.^{[7][8]} Derivatives of pyrimidine are known to act as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinases (MAPK), which are often dysregulated in cancer.^{[9][10][11]} ^{[12][13]}

While direct studies linking **2-(Pyrimidin-5-yl)benzaldehyde** to specific signaling pathways are not prevalent in the reviewed literature, its role as a key synthetic intermediate suggests its potential in the development of kinase inhibitors. The general mechanism of action for

pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signaling.

Conceptual EGFR Inhibition Pathway:

[Click to download full resolution via product page](#)

Caption: Conceptual inhibition of EGFR signaling.

This guide highlights the significance of **2-(Pyrimidin-5-yl)benzaldehyde** as a valuable chemical entity for synthetic and medicinal chemists. Further research into its direct biological activities and the development of specific, optimized protocols for its synthesis and application will undoubtedly expand its utility in the creation of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Pyrimidin-5-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. bocsci.com [bocsci.com]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38 α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Recent progress on MAP kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Pyrimidin-5-yl)benzaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1307271#2-pyrimidin-5-yl-benzaldehyde-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com